6-(Pentyloxy)quinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
6-pentoxyquinolin-3-amine |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-7-17-13-5-6-14-11(9-13)8-12(15)10-16-14/h5-6,8-10H,2-4,7,15H2,1H3 |
InChI Key |
SAIKAGUFWBZKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC2=CC(=CN=C2C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Pentyloxy Quinolin 3 Amine
Retrosynthetic Analysis of 6-(Pentyloxy)quinolin-3-amine
A retrosynthetic analysis of this compound reveals several plausible synthetic routes by disconnecting the target molecule into simpler, more readily available starting materials. The primary disconnections focus on the carbon-nitrogen bond of the amine, the carbon-oxygen bond of the ether, and the bonds forming the heterocyclic quinoline (B57606) ring.
Pathway A: Late-Stage Functionalization
This approach involves the initial synthesis of a core quinoline ring, followed by the sequential introduction of the amino and pentyloxy groups.
C-N Bond Disconnection: The first disconnection targets the C3-NH₂ bond. This suggests a precursor such as 6-(pentyloxy)-3-nitroquinoline or 6-(pentyloxy)-3-haloquinoline. The amino group can be installed via the reduction of the nitro group or through a nucleophilic aromatic substitution (SNAr) reaction on the halogenated quinoline.
C-O Bond Disconnection: The next disconnection breaks the pentyloxy ether linkage. This points to a 6-hydroxy-3-nitroquinoline (B8280848) intermediate, which can be alkylated with a pentyl halide to form the ether.
Quinoline Ring Disconnection: Finally, the quinoline ring itself can be disconnected using strategies analogous to classical quinoline syntheses like the Friedländer or Skraup reactions. This leads back to simple benzene (B151609) derivatives, such as a substituted 2-amino benzaldehyde (B42025) or aniline (B41778).
Pathway B: Ring Construction from Functionalized Precursors
This strategy involves building the quinoline ring from precursors that already contain the pentyloxy and a precursor to the amino group.
Quinoline Ring Disconnection (Skraup/Doebner-von Miller Type): A primary disconnection of the quinoline ring system leads to two key building blocks: a substituted aniline and a three-carbon unit. In this case, the aniline would be 4-(pentyloxy)aniline. The three-carbon component, typically an α,β-unsaturated aldehyde or ketone, would cyclize with the aniline to form the quinoline core. To achieve the 3-amino substitution, the three-carbon unit would need to incorporate a masked amino functionality, such as a nitro group, which can be reduced in a later step.
This analysis provides a logical framework for designing a synthetic plan, allowing for flexibility in the choice of intermediates and reaction conditions.
Synthesis of Precursor Intermediates
The successful synthesis of this compound relies on the efficient preparation of key intermediates.
A common strategy in quinoline chemistry is the use of halogenated intermediates, which serve as versatile handles for introducing other functional groups. For instance, a 4-hydroxyquinoline (B1666331) derivative can be converted to a 4-chloroquinoline (B167314) using reagents like phosphorus oxychloride (POCl₃). sci-hub.se This chloro-substituent can then be displaced by nucleophiles.
Similarly, nitro-substituted quinolines are crucial precursors. The synthesis of a 6-substituted-3-nitroquinoline can be achieved through various condensation reactions. For example, a substituted aniline can be reacted with α,β-unsaturated compounds under acidic conditions. The pentyloxy group can be introduced onto this scaffold via a Williamson ether synthesis, where a 6-hydroxy-3-nitroquinoline is treated with a pentyl halide in the presence of a base.
| Intermediate | Precursor | Reagents | Purpose |
| 6-Pentyloxy-3-nitroquinoline | 6-Hydroxy-3-nitroquinoline | Pentyl bromide, K₂CO₃ | Introduce pentyloxy group |
| 4,7-Dichloro-6-methylquinoline | 4-Hydroxy-7-chloro-6-methylquinoline | POCl₃ | Convert hydroxyl to chloro group for substitution |
An alternative to functionalizing the quinoline ring post-synthesis is to begin with an aromatic building block that already contains the desired pentyloxy group. The key precursor for this route is 4-(pentyloxy)aniline.
The synthesis of this intermediate can be accomplished starting from p-nitrophenol.
Etherification: p-Nitrophenol is subjected to a Williamson ether synthesis by reacting it with a pentyl halide (e.g., 1-bromopentane) in the presence of a suitable base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction yields 1-nitro-4-(pentyloxy)benzene.
Reduction: The nitro group of 1-nitro-4-(pentyloxy)benzene is then reduced to an amine. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. acs.orgnih.gov This produces the target 4-(pentyloxy)aniline, which can be used in a subsequent quinoline ring-forming reaction.
The most common and reliable method for introducing an amino group at the 3-position of the quinoline ring is through the reduction of a 3-nitroquinoline (B96883) precursor.
Catalytic Hydrogenation: The reduction of 6-(pentyloxy)-3-nitroquinoline to this compound is effectively carried out using catalytic hydrogenation. Standard conditions involve reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. acs.orgnih.gov Raney Nickel in an ethanol (B145695) solvent is a frequently used system for the reduction of nitroquinolines. acs.orgnih.gov
| Reaction Type | Substrate | Catalyst/Reagents | Product |
| Catalytic Hydrogenation | 6-(Pentyloxy)-3-nitroquinoline | Raney Ni, H₂ (gas) | This compound |
| Catalytic Hydrogenation | Aromatic Nitro Compound | Tin (Sn), HCl | Aromatic Amine |
Other Pathways: While less common for the 3-position, an amino group can sometimes be introduced via nucleophilic aromatic substitution (SNAr) on a suitable halo-quinoline. This would involve reacting a 3-bromo or 3-chloroquinoline (B1630576) with an ammonia (B1221849) source at elevated temperatures, although this can be challenging due to the lower reactivity of the 3-position compared to the 2- and 4-positions.
Direct Synthetic Approaches to this compound
Direct approaches aim to construct the fully substituted quinoline ring in a single or a few convergent steps from acyclic precursors.
The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov To synthesize this compound, a modified version of this or related reactions would be necessary.
Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. jptcp.com To obtain the desired substitution pattern, one could react 4-(pentyloxy)aniline with an α,β-unsaturated nitro-aldehyde or ketone. The cyclization would yield a 6-(pentyloxy)-3-nitroquinoline intermediate, which could then be reduced to the target compound as described previously.
Combes Quinoline Synthesis: This method involves the reaction of an arylamine with a 1,3-dicarbonyl compound under acidic conditions. jptcp.com By choosing a 1,3-dicarbonyl that incorporates a masked amino function, it may be possible to construct the desired quinoline.
Friedländer Synthesis: The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org A potential, though complex, route would involve a 2-amino-5-(pentyloxy)benzaldehyde reacting with a compound like nitroacetaldehyde or aminoacetaldehyde to directly form the substituted quinoline ring.
These methods provide powerful tools for constructing the quinoline core, with the choice of reaction depending on the availability of the starting materials and the desired substitution pattern. jptcp.commdpi.com
Strategies Involving Nucleophilic Aromatic Substitution on Quinoline Rings
Nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinoline ring is a viable strategy for the introduction of the 3-amino group. This approach typically involves the displacement of a leaving group, such as a halogen, at the 3-position of a 6-(pentyloxy)quinoline precursor by an amine nucleophile. The success of SNAr reactions on heteroaromatic systems like quinoline is often dependent on the electronic nature of the ring and the reaction conditions. The quinoline ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions. However, with appropriate activation or catalysis, substitution at the 3-position can be achieved.
Aryl halides can be aminated using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful method allows for the formation of carbon-nitrogen bonds under relatively mild conditions and with high functional group tolerance. nih.gov For the synthesis of this compound, a plausible route would involve the Buchwald-Hartwig amination of a 3-halo-6-(pentyloxy)quinoline intermediate. The reaction would typically employ a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Lithium bis(trimethylsilyl)amide can be used as an ammonia equivalent for the introduction of a primary amino group. nih.gov
The selective functionalization of dihaloquinolines has been demonstrated, showcasing the tunability of the Buchwald-Hartwig amination. For instance, in the case of 6-bromo-2-chloroquinoline, selective amination of the aryl bromide in the presence of the heteroaryl chloride can be achieved by carefully choosing the reaction conditions. nih.gov This highlights the potential for regioselective synthesis of aminoquinolines.
Reductive Amination Pathways for Amine Group Introduction
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. This two-step process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. While a powerful tool, its application to the direct synthesis of this compound would necessitate a 6-(pentyloxy)quinolin-3-one precursor.
The general mechanism of reductive amination involves the nucleophilic attack of an amine on the carbonyl carbon, followed by dehydration to form an iminium ion. This intermediate is then reduced in situ by a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation can also be employed.
Functional Group Transformations for Alkoxy and Amine Moiety Introduction
A common and effective strategy for the synthesis of aromatic amines involves the reduction of a corresponding nitro compound. This functional group transformation is a reliable method for introducing an amino group onto an aromatic ring. In the context of this compound synthesis, this would involve a two-step sequence: the nitration of a 6-(pentyloxy)quinoline precursor, followed by the reduction of the resulting 6-(pentyloxy)-3-nitroquinoline.
The nitration of quinoline and its derivatives can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is influenced by the directing effects of the existing substituents and the reaction conditions. Following successful nitration to obtain the 3-nitro derivative, a variety of reducing agents can be employed for the conversion of the nitro group to an amine. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), as well as chemical reduction with metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid).
The pentyloxy group can be introduced via a Williamson ether synthesis on a 6-hydroxyquinoline (B46185) precursor. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a pentyl halide.
Therefore, a plausible synthetic sequence would be:
Synthesis of 6-hydroxyquinoline.
Etherification of 6-hydroxyquinoline with a pentyl halide to yield 6-(pentyloxy)quinoline.
Nitration of 6-(pentyloxy)quinoline to afford 6-(pentyloxy)-3-nitroquinoline.
Reduction of the nitro group to the desired this compound.
Exploration of Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. Several named reactions are known for the synthesis of the quinoline core, such as the Doebner-von Miller reaction, the Combes quinoline synthesis, and the Friedländer annulation.
While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs could be applied to construct a suitably substituted quinoline scaffold. For instance, a variation of the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, could potentially be adapted. Starting with a 2-amino-4-(pentyloxy)benzaldehyde and a suitable three-carbon component could, in principle, lead to the desired quinoline structure. The development of a novel MCR for this specific target would represent a significant advancement in synthetic efficiency.
Optimization of Reaction Conditions for Synthesis
The efficiency and yield of any synthetic route to this compound are highly dependent on the careful optimization of various reaction parameters.
Solvent Systems and Temperature Regulation
The choice of solvent can significantly influence the rate and outcome of a chemical reaction by affecting the solubility of reactants, the stability of intermediates, and the transition state energies.
For Nucleophilic Aromatic Substitution reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are often employed to facilitate the reaction between the nucleophile and the aromatic substrate. acs.org The temperature is a critical parameter, with higher temperatures generally increasing the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition. For instance, in the SNAr of 5-bromo-1,2,3-triazines with phenols, THF was found to be the optimal solvent, and the highest yield was obtained at 40 °C. acs.org
In Buchwald-Hartwig amination reactions, aprotic solvents like toluene, dioxane, and THF are commonly used. nih.gov The reaction temperature is typically elevated, often in the range of 80-120 °C, to drive the catalytic cycle.
For the reduction of nitro groups , the choice of solvent depends on the reducing agent. Catalytic hydrogenation is often carried out in alcoholic solvents like ethanol or methanol, or in ethyl acetate (B1210297). Metal-acid reductions are performed in aqueous acidic solutions. The temperature for these reactions is often at or slightly above room temperature.
Catalyst Screening and Reagent Stoichiometry
The selection of an appropriate catalyst and the precise control of reagent stoichiometry are crucial for maximizing the yield and purity of the desired product.
In Buchwald-Hartwig amination , the catalyst system consists of a palladium precursor and a phosphine ligand. Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂. The choice of ligand is critical and can significantly impact the reaction's efficiency and scope. A variety of phosphine ligands, such as XantPhos and BINAP, have been developed for this purpose. mdpi.comnih.gov The base also plays a vital role, with common choices including sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). mdpi.com The stoichiometry of the amine, aryl halide, catalyst, ligand, and base must be carefully optimized for each specific substrate combination.
The table below presents a summary of optimized conditions for a Buchwald-Hartwig amination reaction for the synthesis of 6-arylaminoflavones, which provides insights into the types of parameters that would need to be optimized for the synthesis of this compound. mdpi.com
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 110 | 95 |
| 2 | Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Toluene | 110 | 75 |
| 3 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 60 |
| 4 | Pd₂(dba)₃ | XantPhos | K₂CO₃ | Toluene | 110 | 40 |
| 5 | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Dioxane | 110 | 80 |
For the reduction of nitroquinolines , if catalytic hydrogenation is employed, the catalyst loading (typically 5-10 mol% of palladium on carbon) and hydrogen pressure are key parameters to optimize. For metal-acid reductions, the stoichiometry of the metal (e.g., SnCl₂·2H₂O) relative to the nitro compound is a critical factor.
Reaction Time and Workup Procedures for Enhanced Yield and Purity
A common route to obtaining the nitro-intermediate involves the O-alkylation of 6-hydroxy-3-nitroquinoline with a pentyl halide (e.g., 1-bromopentane). This etherification is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby facilitating nucleophilic attack. The choice of solvent and base, along with the reaction temperature and duration, are critical factors. For instance, using a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) can drive the reaction to completion in a relatively short time. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of side products.
Upon completion of the O-alkylation, a carefully designed workup procedure is essential. This typically begins with quenching the reaction mixture, often with the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride, to neutralize any remaining base and decompose reactive intermediates. Subsequently, the product is extracted into an organic solvent, such as ethyl acetate or dichloromethane. The organic layer is then washed sequentially with water and brine to remove any water-soluble impurities and inorganic salts. Drying the organic phase over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, followed by filtration and concentration under reduced pressure, yields the crude 6-(pentyloxy)-3-nitroquinoline.
The final and critical step is the reduction of the nitro group to the desired amine. Several methods can be employed for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most prevalent. Catalytic hydrogenation, often utilizing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere, is a clean and efficient method. The reaction time for this step is highly dependent on the catalyst loading, hydrogen pressure, and the efficiency of stirring. Reactions are typically monitored by TLC until the starting nitro compound is fully consumed.
Alternatively, reduction using metals in acidic media, such as tin(II) chloride (stannous chloride) in concentrated hydrochloric acid and ethanol, is a well-established method for converting nitroarenes to anilines. mdpi.com This method often requires heating to ensure a reasonable reaction rate. The reaction time can vary, and again, TLC is the primary tool for monitoring its progress.
The workup procedure following the reduction is critical for isolating the pure this compound. After the reaction is complete, the mixture is typically cooled and the pH is adjusted with a base, such as sodium hydroxide (B78521) or sodium bicarbonate, to neutralize the acid and precipitate the tin salts (in the case of SnCl2 reduction). The product is then extracted into an organic solvent. The organic extracts are washed with water and brine, dried, and concentrated.
To achieve high purity, the crude product from either the O-alkylation or the reduction step often requires further purification, most commonly by column chromatography on silica (B1680970) gel. The choice of eluent system is determined by the polarity of the product and any impurities present. Recrystallization from a suitable solvent or solvent mixture can also be an effective final purification step to obtain a highly pure, crystalline product.
The following tables summarize typical reaction parameters and workup procedures that can be adapted and optimized for the synthesis of this compound to enhance both yield and purity.
Table 1: Illustrative Reaction Parameters for the Synthesis of 6-(Pentyloxy)-3-nitroquinoline
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 6-Hydroxy-3-nitroquinoline | 6-Hydroxy-3-nitroquinoline |
| Alkylating Agent | 1-Bromopentane | 1-Iodopentane |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) | Acetone |
| Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 2 - 6 hours | 12 - 24 hours |
| Monitoring | Thin-Layer Chromatography (TLC) | Thin-Layer Chromatography (TLC) |
Table 2: General Workup and Purification Procedures
| Step | Procedure | Purpose |
| Quenching | Addition of water or saturated NH4Cl solution | Neutralize excess base/reagents |
| Extraction | Use of an immiscible organic solvent (e.g., Ethyl Acetate) | Separate the product from the aqueous phase |
| Washing | Sequential washing with water and brine | Remove water-soluble impurities and salts |
| Drying | Treatment with anhydrous Na2SO4 or MgSO4 | Remove residual water from the organic phase |
| Concentration | Evaporation of the solvent under reduced pressure | Isolate the crude product |
| Purification | Column chromatography (Silica gel) or Recrystallization | Obtain the final product in high purity |
Table 3: Illustrative Parameters for the Reduction of 6-(Pentyloxy)-3-nitroquinoline
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Metal-mediated Reduction |
| Reducing Agent | Hydrogen Gas (H2) | Tin(II) Chloride (SnCl2·2H2O) |
| Catalyst | Palladium on Carbon (Pd/C) | - |
| Solvent | Ethanol or Methanol | Ethanol / Concentrated HCl |
| Temperature | Room Temperature | 60 - 80 °C |
| Pressure | 1 - 4 atm | Atmospheric |
| Reaction Time | 2 - 8 hours | 1 - 4 hours |
| Monitoring | Thin-Layer Chromatography (TLC) | Thin-Layer Chromatography (TLC) |
By systematically optimizing the reaction times based on careful monitoring and employing these rigorous workup and purification procedures, it is possible to synthesize this compound with high yield and purity, suitable for its intended applications.
Spectroscopic and Structural Elucidation of 6 Pentyloxy Quinolin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-(Pentyloxy)quinolin-3-amine, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR experiments.
A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, the integration would reveal the number of protons for each signal, and the multiplicity (e.g., singlet, doublet, triplet, multiplet) would provide information about neighboring protons.
Predicted ¹H NMR Data Table (Hypothetical):
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| Value | s, d, t, q, m | Value | Value H | Proton Position |
| Value | s, d, t, q, m | Value | Value H | Proton Position |
| Value | s, d, t, q, m | Value | Value H | Proton Position |
| Value | s, d, t, q, m | Value | Value H | Proton Position |
| Value | s, d, t, q, m | Value | Value H | Proton Position |
| Value | s, d, t, q, m | Value | Value H | Proton Position |
| Value | s, d, t, q, m | Value | Value H | Proton Position |
Without experimental data, the specific values in this table cannot be provided.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the quinoline (B57606) and pentyloxy moieties. The chemical shifts of these signals would be characteristic of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).
Predicted ¹³C NMR Data Table (Hypothetical):
| Chemical Shift (ppm) | Assignment |
|---|---|
| Value | Carbon Position |
| Value | Carbon Position |
| Value | Carbon Position |
| Value | Carbon Position |
| Value | Carbon Position |
| Value | Carbon Position |
| Value | Carbon Position |
Specific chemical shift values are dependent on experimental measurement.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) correlations through-bond, identifying which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly attached proton-carbon pairs (¹H-¹³C), linking the proton signals to their corresponding carbon atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine group, C-H bonds of the aromatic and aliphatic parts, C=C and C=N bonds of the quinoline ring, and the C-O bond of the ether linkage.
Predicted IR Absorption Bands (Hypothetical):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400-3300 | Medium-Weak | N-H stretching (amine) |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |
| ~2950-2850 | Strong-Medium | Aliphatic C-H stretching |
| ~1620-1580 | Medium | C=C and C=N stretching (quinoline ring) |
| ~1250-1200 | Strong | Aryl-O stretching (ether) |
The exact positions and intensities of the absorption bands would need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. This data is vital for confirming the molecular formula and gaining further structural insights.
HRMS would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This exact mass allows for the unambiguous determination of the elemental composition and molecular formula of this compound. The expected molecular formula is C₁₄H₁₈N₂O.
Predicted HRMS Data (Hypothetical):
| Ion | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ |
|---|---|---|
| C₁₄H₁₉N₂O⁺ | Calculated Value | Measured Value |
Experimental determination is necessary to obtain the "Found Exact Mass".
A standard mass spectrum would also show a fragmentation pattern, which results from the breakdown of the molecular ion. The analysis of these fragment ions would help to confirm the presence of the pentyloxy group and the quinoline core.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, with a molecular formula of C₁₄H₁₆N₂O, the theoretical elemental composition can be calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 14 | 168.14 | 73.65 |
| Hydrogen | H | 1.01 | 16 | 16.16 | 7.08 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.28 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.01 |
| Total | 228.32 | 100.00 |
An experimental elemental analysis of a pure sample of this compound would be expected to yield percentage values in close agreement with these theoretical calculations, typically within a ±0.4% margin of error, thereby validating the empirical formula.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's conformation and intermolecular interactions.
To perform single-crystal X-ray diffraction, high-quality crystals of this compound are required. These are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Common solvents for growing crystals of quinoline derivatives include ethanol (B145695), methanol, acetonitrile, or mixtures thereof with water. The quality of the resulting crystals is assessed based on their size, clarity, and well-defined faces. A suitable crystal for diffraction should be a single, untwinned specimen of appropriate dimensions (typically 0.1-0.3 mm in each dimension) to ensure optimal diffraction of X-rays.
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The collected data consists of a set of reflections, each with a specific intensity and position.
This raw data is then processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². This refinement process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is evaluated using parameters such as the R-factor (R1) and the goodness-of-fit (GooF).
While a specific entry for this compound is not found in the Cambridge Structural Database (CSD) nih.govwikipedia.org, the crystallographic information for analogous structures can provide insights into the expected crystal system and space group.
The refined crystal structure provides a wealth of information about the molecule's intramolecular geometry. The bond lengths, bond angles, and torsional angles define the conformation of the this compound molecule in the solid state.
Expected Bond Lengths and Angles:
The quinoline ring is expected to be largely planar, with bond lengths and angles consistent with its aromatic character. The C-N and C-C bond lengths within the quinoline core would typically range from 1.36 to 1.42 Å. The C-O bond of the pentyloxy group would be around 1.37 Å, and the C-C single bonds within the pentyl chain would be approximately 1.52-1.54 Å. The C-N bond of the amino group would be in the range of 1.38 Å.
The bond angles within the aromatic rings would be close to 120°. The C-O-C bond angle of the ether linkage would be approximately 118°, and the bond angles within the sp³-hybridized pentyl chain would be close to the tetrahedral angle of 109.5°.
Torsional Angles and Molecular Conformation:
The torsional angles are particularly important for defining the conformation of the flexible pentyloxy chain and the orientation of the amino group relative to the quinoline ring. The pentyl chain can adopt various conformations, and the specific arrangement in the crystal lattice will be influenced by intermolecular packing forces. The planarity of the amino group and its potential involvement in hydrogen bonding would also be revealed by the analysis of torsional angles.
A hypothetical table of selected intramolecular parameters is presented below, based on known values for similar structures.
| Parameter | Atoms Involved | Expected Value |
| Bond Lengths (Å) | ||
| C3-N(amino) | ~1.38 | |
| C6-O | ~1.37 | |
| O-C(pentyl) | ~1.43 | |
| **Bond Angles (°) ** | ||
| C2-C3-C4 | ~120 | |
| C5-C6-C7 | ~120 | |
| C6-O-C(pentyl) | ~118 | |
| Torsional Angles (°) | ||
| C5-C6-O-C(pentyl) | Variable (defines orientation of pentyloxy group) | |
| C2-C3-N(amino)-H | Variable (defines orientation of amino group) |
The precise experimental determination of these parameters through X-ray crystallography would provide an unambiguous structural characterization of this compound, which is essential for rational drug design and the development of new functional materials.
Chemical Reactivity and Transformation Studies of 6 Pentyloxy Quinolin 3 Amine
Reactions at the Quinoline (B57606) Nitrogen Atom
The nitrogen atom within the quinoline ring of 6-(pentyloxy)quinolin-3-amine possesses a lone pair of electrons that are not part of the aromatic system, rendering it basic and nucleophilic. ecorfan.org This allows it to react with acids to form salts. The basicity of the quinoline nitrogen is influenced by the electron-donating pentyloxy group at position 6 and the amino group at position 3.
Reactions Involving the Amine Functionality at Position 3
The primary aromatic amine at the 3-position is a key site for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives.
The primary amine group of this compound can readily undergo acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction results in the formation of the corresponding amide derivatives. Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetyl chloride | N-(6-(pentyloxy)quinolin-3-yl)acetamide | Acylation |
| This compound | Benzoyl chloride | N-(6-(pentyloxy)quinolin-3-yl)benzamide | Acylation |
| This compound | p-Toluenesulfonyl chloride | N-(6-(pentyloxy)quinolin-3-yl)-4-methylbenzenesulfonamide | Sulfonylation |
The nitrogen of the primary amine can be alkylated using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. A more controlled method for introducing alkyl groups is reductive amination. organic-chemistry.org This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. organic-chemistry.orgmdpi.com Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives. organic-chemistry.org
Table 2: Reductive Amination Reaction
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| This compound | Formaldehyde | Sodium triacetoxyborohydride (B8407120) | N-Methyl-6-(pentyloxy)quinolin-3-amine |
| This compound | Acetone | Sodium cyanoborohydride | N-Isopropyl-6-(pentyloxy)quinolin-3-amine |
The primary aromatic amine at position 3 can be converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. Diazonium salts are highly versatile intermediates that can undergo a variety of subsequent transformations. For instance, they can be used in Sandmeyer-type reactions to introduce a range of substituents, such as halogens, cyano, and hydroxyl groups, onto the quinoline ring at the 3-position. It is important to note that the diazotization of some amino-heterocycles can be sensitive, and in some cases, the diazonium species can be explosive. nih.govresearchgate.net
The amine group can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. bepls.comresearchgate.netneliti.com These reactions are typically carried out by refluxing the reactants in a suitable solvent, often with acid or base catalysis. bepls.com The resulting Schiff bases are characterized by the presence of a C=N double bond and are important intermediates in their own right, often used as ligands for the synthesis of metal complexes. bepls.commdpi.com
Table 3: Schiff Base Formation
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Benzaldehyde (B42025) | Schiff Base |
| This compound | Salicylaldehyde | Schiff Base |
Transformations of the Pentyloxy Side Chain at Position 6
The pentyloxy group at the 6-position is generally more stable and less reactive than the other functional groups in the molecule. However, under certain conditions, it can be cleaved. Ether cleavage can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), which would convert the pentyloxy group to a hydroxyl group, yielding 3-aminoquinolin-6-ol. This transformation would significantly alter the solubility and electronic properties of the molecule.
Electrophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating pentyloxy and amino groups at the 6- and 3-positions, respectively, significantly influences the regioselectivity and rate of these reactions. The pentyloxy group, an activating ortho-, para-director, and the amino group, also a strong activating ortho-, para-director, work in concert to enhance the electron density of the quinoline ring, particularly at specific positions.
In the case of this compound, the directing effects of both substituents must be considered. The pentyloxy group at position 6 would primarily activate positions 5 and 7. The amino group at position 3 would activate positions 2 and 4. The pyridine (B92270) ring of the quinoline system is generally deactivated towards electrophilic attack. reddit.com Therefore, electrophilic substitution is most likely to occur on the benzene ring of the quinoline nucleus.
Theoretical studies on related quinoline derivatives, such as 8-hydroxyquinoline, have been used to predict the most probable sites for electrophilic attack. researchgate.net These studies often involve computational methods like Density Functional Theory (DFT) to determine the electron density at various positions on the ring. researchgate.net For this compound, the positions 5 and 8 are generally the most susceptible to electrophilic attack on an unsubstituted quinoline ring. reddit.com The presence of the activating pentyloxy group at position 6 would further enhance the reactivity at position 5.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile (E+) | Predicted Major Product(s) | Rationale |
| Nitration (HNO₃/H₂SO₄) | 5-Nitro-6-(pentyloxy)quinolin-3-amine | The strong activating and ortho, para-directing pentyloxy group at C6 directs the incoming electrophile to the C5 position. |
| Halogenation (Br₂/FeBr₃) | 5-Bromo-6-(pentyloxy)quinolin-3-amine | Similar to nitration, the pentyloxy group directs the bromonium ion to the adjacent C5 position. |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 5-Acyl-6-(pentyloxy)quinolin-3-amine | The acylium ion will preferentially attack the electron-rich C5 position. |
Nucleophilic Substitution Reactions on the Quinoline Core
Nucleophilic substitution reactions on the quinoline core are generally challenging due to the electron-rich nature of the aromatic system. However, such reactions can occur under specific conditions, particularly if a good leaving group is present on the ring. The amino group at the 3-position can also act as a nucleophile in various reactions. savemyexams.commasterorganicchemistry.com
The lone pair of electrons on the nitrogen of the amino group makes it a potent nucleophile. savemyexams.com This allows it to participate in reactions such as alkylation and acylation. For instance, it can react with haloalkanes in a nucleophilic substitution reaction to form secondary and tertiary amines. chemguide.co.uk This reactivity is a common characteristic of primary amines. chemguide.co.uk
Furthermore, the quinoline ring itself can be susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group, such as a halogen, is present at an activated position (typically positions 2 or 4). While this compound does not inherently possess such a leaving group, derivatives could be synthesized to undergo these transformations. For example, a related 4-chloroquinoline (B167314) can react with various amines to yield 4-aminoquinoline (B48711) derivatives. nih.gov
Table 2: Potential Nucleophilic Substitution Reactions Involving this compound
| Reagent | Reaction Type | Potential Product(s) |
| Alkyl Halide (e.g., CH₃I) | N-Alkylation | 6-(Pentyloxy)-N-methylquinolin-3-amine |
| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | N-(6-(Pentyloxy)quinolin-3-yl)acetamide |
| Diazonium Salt Formation (NaNO₂/HCl) followed by Sandmeyer Reaction | Substitution of the Amino Group | 3-Halo-6-(pentyloxy)quinoline |
Oxidation and Reduction Pathways of the Compound
The oxidation and reduction of this compound can involve several parts of the molecule, including the quinoline nitrogen, the amino group, and the pentyloxy side chain.
The tertiary nitrogen within the quinoline ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. This transformation can alter the electronic properties and reactivity of the quinoline system.
The primary amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to nitroso, nitro, or azo compounds. Conversely, the amino group is already in a reduced state.
The pentyloxy group is generally stable to common oxidizing and reducing agents. However, under harsh oxidative conditions, cleavage of the ether linkage could occur. The benzylic position of the pentyloxy group is not particularly activated, making it relatively resistant to oxidation.
Reduction reactions would primarily target the quinoline ring. Catalytic hydrogenation, for example, can reduce the pyridine ring to a tetrahydroquinoline. This would significantly alter the aromaticity and chemical properties of the molecule.
Metabolic bioactivation pathways of similar cyclic tertiary amines and azaarenes often involve oxidation. nih.gov For instance, cytochrome P450-catalyzed alpha-carbon oxidation is a known pathway for the metabolism of certain cyclic amines. nih.gov
Table 3: Potential Oxidation and Reduction Reactions of this compound
| Reagent/Condition | Reaction Type | Potential Product(s) |
| Hydrogen Peroxide (H₂O₂) | N-Oxidation | This compound N-oxide |
| Mild Oxidizing Agent (e.g., Caro's acid) | Amino Group Oxidation | 3-Nitroso-6-(pentyloxy)quinoline |
| Catalytic Hydrogenation (H₂/Pd) | Ring Reduction | 6-(Pentyloxy)-1,2,3,4-tetrahydroquinolin-3-amine |
| Strong Oxidizing Agent (e.g., KMnO₄) | Side-chain and Ring Oxidation | Potential for ring cleavage and side-chain oxidation |
Computational and Theoretical Investigations of 6 Pentyloxy Quinolin 3 Amine
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties. For a molecule like 6-(Pentyloxy)quinolin-3-amine, DFT calculations would provide significant insights into its structure, reactivity, and spectroscopic characteristics.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.
Given the flexible pentyloxy side chain, a conformational analysis would also be necessary. This involves exploring the different spatial arrangements (conformers) of the pentyloxy group to identify the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions. This analysis is critical as the conformation can significantly influence the molecule's physical and chemical properties.
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can provide detailed information about the distribution of electrons within this compound. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally suggests that a molecule is more reactive. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |
Note: The values in this table are for illustrative purposes only and are not based on actual calculations.
Vibrational Frequency Analysis and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the calculated vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as the stretching or bending of bonds. This correlation between theoretical and experimental spectra is a powerful tool for structural confirmation. For this compound, this would help in identifying characteristic vibrations of the quinoline (B57606) ring, the amine group, and the pentyloxy chain.
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to show regions of positive and negative electrostatic potential. Red or yellow areas typically indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MESP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen of the pentyloxy group, and positive potential around the amine group's hydrogen atoms.
Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Potentials)
To gain a more quantitative understanding of reactivity, DFT can be used to calculate various chemical reactivity descriptors. Fukui functions, for instance, are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The local ionization potential provides information about the energy required to remove an electron from a specific point on the molecular surface, highlighting the regions most susceptible to electrophilic attack. These descriptors would provide a detailed picture of the chemical reactivity of different parts of the this compound molecule.
In Silico Prediction of Spectroscopic Parameters
Beyond vibrational spectra, computational methods can also predict other spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, providing information about the wavelengths of light the molecule absorbs in the ultraviolet-visible (UV-Vis) range. Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in the structural elucidation of this compound.
Prediction of NMR Chemical Shifts
The prediction of NMR chemical shifts through computational methods is a crucial step in the structural elucidation of organic compounds. This process involves calculating the magnetic shielding tensors of atomic nuclei within the molecule.
Methodology The standard and widely used method for calculating NMR properties is the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr This approach is typically employed in conjunction with a DFT functional, such as the popular B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). researchgate.netdergipark.org.tr The calculation process begins with the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation. Following geometry optimization, the GIAO method is used to compute the isotropic magnetic shielding values (σ) for each nucleus (e.g., ¹H and ¹³C).
These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The final predicted chemical shifts can then be compared with experimental data to assess the accuracy of the computational model or to aid in the assignment of complex spectra. tsijournals.com
Predicted Data A theoretical study would generate a list of predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the this compound molecule. The data would typically be presented in a tabular format, correlating each atom with its calculated chemical shift in parts per million (ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Note: As no specific published data is available, this table illustrates the format of expected results rather than actual numerical values.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | Data would be here |
| H2 | Data would be here | - |
| C3 | - | Data would be here |
| N-H (amine) | Data would be here | - |
| C4 | - | Data would be here |
| H4 | Data would be here | - |
| ...and so on for all unique positions | ... | ... |
Simulation of IR Vibrational Frequencies
Theoretical simulations of IR spectra are used to predict the vibrational modes of a molecule. Each predicted frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. This information is invaluable for interpreting experimental IR spectra and identifying characteristic functional groups.
Methodology The process for simulating IR vibrational frequencies also begins with the optimization of the molecular geometry using a method like DFT with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.netresearchgate.net Following optimization, a frequency calculation is performed on the stable geometry. This computation yields the harmonic vibrational frequencies and their corresponding IR intensities.
Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other systematic errors, the calculated values are typically scaled by an empirical scaling factor to improve agreement with experimental results. dergipark.org.tr The potential energy distribution (PED) analysis is also commonly performed to assign the calculated frequencies to specific vibrational modes (e.g., C-H stretch, N-H bend). dergipark.org.tr
Simulated Data A computational analysis would produce a table of simulated vibrational frequencies, their calculated IR intensities, and a detailed assignment of the vibrational mode associated with each frequency.
Table 2: Simulated IR Vibrational Frequencies for this compound. (Note: As no specific published data is available, this table illustrates the format of expected results rather than actual numerical values.)
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Mode Assignment |
| Data would be here | Data would be here | Data would be here | N-H stretch (amine) |
| Data would be here | Data would be here | Data would be here | C-H stretch (aromatic) |
| Data would be here | Data would be here | Data would be here | C-H stretch (aliphatic pentyloxy) |
| Data would be here | Data would be here | Data would be here | C=C stretch (aromatic) |
| Data would be here | Data would be here | Data would be here | C-O stretch (ether) |
| ...and so on for all vibrational modes | ... | ... | ... |
These simulated spectra provide a detailed vibrational profile of the molecule, which is essential for a complete spectroscopic characterization. researchgate.net
Synthesis of Derivatives and Analogues of 6 Pentyloxy Quinolin 3 Amine
Modifications of the Pentyloxy Group
The pentyloxy side chain offers a prime site for modification to influence factors such as lipophilicity, steric bulk, and metabolic stability. A common synthetic precursor for these modifications is a 6-hydroxyquinoline (B46185) intermediate, which can be subjected to various alkylation or arylation reactions before or after the introduction and subsequent reduction of a nitro group at the 3-position.
| Starting Alkyl Halide | Resulting 6-Alkoxy Group |
| Ethyl Bromide | Ethoxy |
| Isobutyl Bromide | Isobutoxy |
| Hexyl Bromide | Hexyloxy |
| Cyclopentyl Bromide | Cyclopentyloxy |
Replacing the aliphatic pentyloxy group with aromatic or heteroaromatic moieties can introduce significant electronic and conformational changes. The synthesis of such analogues is commonly accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can also be adapted for C-O bond formation. nih.govresearchgate.net This reaction would typically involve coupling a 6-hydroxyquinolin-3-amine derivative (with the amine group protected) with various aryl or heteroaryl halides. ias.ac.in This method provides access to a wide range of derivatives containing phenyl, substituted phenyl, pyridyl, or other heterocyclic rings at the 6-position. researchgate.net
| Coupling Partner (Aryl/Heteroaryl Halide) | Resulting 6-Oxy Group |
| Bromobenzene | Phenoxy |
| 4-Chlorotoluene | (4-Methylphenoxy) |
| 2-Bromopyridine | Pyridin-2-yloxy |
| 3-Bromofuran | Furan-3-yloxy |
Derivatization at the Amine Position
The primary amine at the 3-position is a versatile functional group that can be readily converted into a wide variety of other functionalities, including amides, ureas, thioureas, and higher-order amines.
The conversion of the 3-amino group into amides, ureas, and thioureas is a common strategy in medicinal chemistry to introduce new hydrogen bonding patterns and structural diversity.
Amides are typically synthesized by reacting 6-(pentyloxy)quinolin-3-amine with an acyl chloride or a carboxylic acid. When using a carboxylic acid, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) is often required to facilitate the reaction. nih.goviajpr.com
Ureas can be prepared by treating the parent amine with an appropriate isocyanate. asianpubs.org Alternatively, a one-pot, two-step process involving a Staudinger-aza-Wittig reaction can be employed to generate the isocyanate in situ, which then reacts with another amine to form the urea derivative. beilstein-journals.org
Thioureas are readily synthesized through the reaction of this compound with an isothiocyanate. nih.govorganic-chemistry.org This reaction is generally high-yielding and proceeds under mild conditions. researchgate.net
| Reagent | Resulting Functional Group at 3-Position |
| Acetyl Chloride | Acetamide |
| Phenyl Isocyanate | Phenyl Urea |
| Methyl Isothiocyanate | Methyl Thiourea |
| Benzoic Acid / EDC | Benzamide |
The primary amine can be alkylated to form secondary and tertiary amines, which can alter the basicity and steric profile of the molecule. Common methods for this transformation include direct N-alkylation and reductive amination.
Direct N-alkylation involves reacting the amine with alkyl halides. However, this method can sometimes lead to a mixture of mono- and di-alkylated products. nih.gov
Reductive amination provides a more controlled method for synthesizing secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com This reaction involves treating the 3-aminoquinoline with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine using a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. commonorganicchemistry.comlibretexts.org This two-step process, often performed in one pot, is highly efficient for producing mono-alkylated products. masterorganicchemistry.com
| Reagent(s) | Resulting Amine at 3-Position | Method |
| Methyl Iodide | Methylamino (secondary) | N-Alkylation |
| Formaldehyde, NaBH(OAc)₃ | Dimethylamino (tertiary) | Reductive Amination |
| Acetone, NaBH₃CN | Isopropylamino (secondary) | Reductive Amination |
| Benzyl Bromide | Dibenzylamino (tertiary) | N-Alkylation |
Conjugating the this compound scaffold with biomolecules like amino acids or natural products is a strategy to potentially enhance biological activity, improve cell permeability, or target specific biological pathways. nih.gov
Amino Acid Conjugation: The 3-amino group can be coupled with the carboxylic acid moiety of an N-protected amino acid using standard peptide coupling techniques (e.g., using DCC or HATU as coupling agents). nih.gov Subsequent removal of the protecting group (such as Boc or Cbz) can yield the final conjugate. This approach allows for the incorporation of the diverse side chains of natural and unnatural amino acids. nih.gov
Natural Product Conjugation: Many natural products possess carboxylic acid functional groups that can be directly coupled to the 3-amino group of the quinoline (B57606) via amide bond formation, using the same coupling methods described for amides and amino acids. nih.govrsc.org This creates hybrid molecules that merge the structural features of the quinoline core with those of the natural product.
| Conjugation Partner | Coupling Method | Resulting Linkage |
| N-Boc-Glycine | EDC/HOBt Coupling | Amide |
| Ibuprofen (Natural Product-derived) | DCC Coupling | Amide |
| N-Cbz-L-Phenylalanine | HATU Coupling | Amide |
| Biotin (Vitamin) | Acyl Chloride Activation | Amide |
Substitutions on the Quinoline Core
The quinoline ring system of this compound is amenable to various substitution reactions. The existing 3-amino and 6-pentyloxy groups are both electron-donating and act as ortho-, para-directing groups, influencing the position of subsequent substitutions through electrophilic aromatic substitution mechanisms. This directing effect guides the introduction of new functional groups to specific unoccupied positions on the bicyclic core, such as C2, C4, C5, C7, and C8.
The introduction of halogens (e.g., Cl, Br, I) or alkyl groups onto the quinoline nucleus can significantly alter the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution protocols are typically employed for these transformations.
Halogenation: Direct halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the activated positions of the quinoline ring. The precise location of substitution is dictated by the combined directing effects of the amino and pentyloxy groups, as well as reaction conditions.
Alkylation: Friedel-Crafts alkylation can be used to introduce alkyl chains at various positions. This reaction typically involves an alkyl halide and a Lewis acid catalyst. The choice of catalyst and reaction conditions is crucial to control the position and extent of alkylation and to avoid potential side reactions.
Table 1: Potential Halogenation and Alkylation Reactions on the Quinoline Core
| Reaction Type | Reagent Examples | Potential Substitution Positions | Resulting Derivative Class |
| Bromination | N-Bromosuccinimide (NBS) | C2, C4, C5, C7, C8 | Bromo-6-(pentyloxy)quinolin-3-amine |
| Chlorination | N-Chlorosuccinimide (NCS) | C2, C4, C5, C7, C8 | Chloro-6-(pentyloxy)quinolin-3-amine |
| Methylation | Methyl iodide (CH₃I), Lewis Acid | C2, C4, C5, C7, C8 | Methyl-6-(pentyloxy)quinolin-3-amine |
| Ethylation | Ethyl bromide (C₂H₅Br), Lewis Acid | C2, C4, C5, C7, C8 | Ethyl-6-(pentyloxy)quinolin-3-amine |
Introduction of Electron-Donating and Electron-Withdrawing Groups
Modulating the electronic profile of the quinoline core can be achieved by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Amines are known as electron-donating groups, and their presence significantly impacts nucleophilicity researchgate.net. The introduction of additional groups can further tune these properties.
Electron-Donating Groups (EDGs): The introduction of further EDGs, such as methoxy (B1213986) or additional amino groups, can enhance the electron density of the aromatic system. For instance, the amination of quinolines can be achieved through reactions with metallic amides, a process known as the Chichibabin reaction, although this typically favors substitution on the pyridine (B92270) ring.
Electron-Withdrawing Groups (EWGs): EWGs like the nitro (-NO₂) or cyano (-CN) group can be introduced to decrease the electron density of the quinoline ring. Nitration, using a mixture of nitric acid and sulfuric acid, is a common method for installing a nitro group. The presence of the strongly activating 3-amino and 6-pentyloxy groups requires careful control of reaction conditions to prevent over-reaction and to direct the substitution to the desired position. The presence of a chlorine atom on a quinoline ring has been noted to decrease its contribution as an electron-withdrawing group in certain contexts researchgate.net.
Table 2: Examples of Electron-Donating and Electron-Withdrawing Group Introduction
| Group Type | Example Group | Common Reagents | Potential Effect on Scaffold |
| Electron-Donating | Methoxy (-OCH₃) | - | Increases electron density |
| Electron-Donating | Amino (-NH₂) | Sodamide (NaNH₂) | Increases electron density |
| Electron-Withdrawing | Nitro (-NO₂) | HNO₃ / H₂SO₄ | Decreases electron density |
| Electron-Withdrawing | Cyano (-CN) | - | Decreases electron density |
Hybrid Molecule Synthesis Incorporating the this compound Scaffold
Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with improved characteristics or dual modes of action. The 3-amino group of this compound is a key functional handle for synthesizing such hybrid molecules, often through the formation of amide or urea linkages.
The synthesis of urea derivatives, for example, is a central strategy in medicinal chemistry due to the ability of the urea functional group to form stable hydrogen bonds with biological targets nih.gov. A common method involves the reaction of the primary amine on the quinoline scaffold with an isocyanate. Alternatively, safer phosgene substitutes like N,N'-carbonyldiimidazole (CDI) can be used to first activate the amine, which then reacts with another amine to form an unsymmetrical urea nih.gov. Another approach involves the reaction of amines with carbon dioxide under specific conditions to yield urea derivatives rsc.org.
Similarly, amide-based hybrids can be synthesized by coupling the 3-amino group with various carboxylic acids using standard peptide coupling reagents. Research on related aminoquinolines has demonstrated the synthesis of complex hybrids, such as quinoline-amidrazone and quinoline-tetrazole hybrids, starting from a precursor aminoquinoline pensoft.netmdpi.com. These synthetic routes highlight the versatility of the aminoquinoline scaffold in constructing diverse and complex molecular architectures.
Table 3: Examples of Hybrid Molecule Synthesis Strategies
| Linkage Type | Reactant for 3-Amino Group | Reagent/Method | Resulting Hybrid Class |
| Urea | Aryl or Alkyl Isocyanate | Direct reaction | Quinolinyl-urea hybrids |
| Urea | Second Amine | N,N'-Carbonyldiimidazole (CDI) | Quinolinyl-urea hybrids nih.gov |
| Amide | Carboxylic Acid | EDC/HOBt or other coupling agents | Quinolinyl-amide hybrids |
| Amidrazone | Hydrazonoyl Chloride | Nucleophilic substitution | Quinoline-amidrazone hybrids pensoft.net |
| Tetrazole | Isocyanide, Aldehyde, Azide | Ugi-azide reaction | Quinoline-tetrazole hybrids mdpi.com |
Advanced Methodologies and Future Research Directions
Exploration of Flow Chemistry and Continuous Synthesis Approaches
Traditional batch synthesis of quinoline (B57606) derivatives often involves long reaction times, potential safety hazards with exothermic reactions, and challenges in scalability. nih.gov The transition from batch to continuous flow synthesis represents a significant methodological advancement. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, higher yields, and enhanced safety.
For the synthesis of 6-(pentyloxy)quinolin-3-amine, a continuous flow process could be designed based on established quinoline syntheses like the Friedländer or Skraup reactions. Reactants would be continuously pumped through heated microreactors or packed-bed reactors, allowing for rapid optimization and production. This approach would not only streamline the synthesis but also facilitate the generation of a library of analogues by systematically varying the starting materials.
Table 1: Comparison of Batch vs. Flow Chemistry for Quinoline Synthesis
| Feature | Batch Synthesis | Flow Chemistry / Continuous Synthesis |
|---|---|---|
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |
| Safety | Potential for thermal runaways in exothermic reactions. | Enhanced safety due to small reaction volumes and superior heat transfer. |
| Scalability | Scaling up can be complex and non-linear. | Straightforward scalability by running the system for longer durations. |
| Efficiency | Often requires lengthy reaction times and workup procedures. | Reduced reaction times, potential for in-line purification and analysis. |
| Reproducibility | Can vary between batches. | High reproducibility and product consistency. |
Future research would involve designing and optimizing a multi-step continuous flow system for the synthesis of this compound, potentially integrating purification steps for a seamless "crude-to-pure" process.
Development of Stereoselective Synthetic Pathways for Chiral Analogues
The introduction of chirality into drug molecules is a critical aspect of medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. While this compound is achiral, the development of stereoselective synthetic pathways to produce chiral analogues could be a fruitful area of research. Chirality could be introduced, for instance, by modifying the pentyloxy side chain or by substitution on the quinoline core, leading to novel chemical entities.
Chiral diamines based on the tetrahydroquinoline backbone have been successfully used as ligands in asymmetric catalysis. mdpi.com This precedent suggests that chiral analogues of this compound could serve as valuable chiral ligands or building blocks. Research in this area would focus on asymmetric hydrogenation, transfer hydrogenation, or the use of chiral catalysts to control the stereochemistry of key intermediates in the synthetic pathway.
Application of Green Chemistry Principles in Synthetic Route Design
Modern chemical synthesis places a strong emphasis on sustainability and environmental responsibility. researchgate.net Applying green chemistry principles to the synthesis of this compound can reduce its environmental footprint. nih.gov Traditional quinoline syntheses often rely on harsh conditions, hazardous reagents, and volatile organic solvents. nih.gov
Green approaches to quinoline synthesis that could be adapted include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. researchgate.net
Use of Greener Solvents: Replacing traditional solvents with water, ethanol (B145695), or ethylene (B1197577) glycol can dramatically improve the environmental profile of the synthesis. researchgate.net
Use of Reusable Catalysts: Employing solid-supported or recyclable catalysts minimizes waste and cost. researchgate.netresearchgate.net
Future work would focus on redesigning the synthetic route to this compound to incorporate these principles, aiming for a process that is not only efficient but also environmentally benign. zenodo.org
Table 2: Green Chemistry Strategies for Quinoline Synthesis
| Principle | Application to this compound Synthesis |
|---|---|
| Waste Prevention | Utilize one-pot reactions and high-yield catalytic methods. researchgate.net |
| Atom Economy | Design syntheses that maximize the incorporation of all materials used. |
| Less Hazardous Synthesis | Avoid toxic reagents and solvents; use safer alternatives like water or ethanol. researchgate.net |
| Energy Efficiency | Employ microwave-assisted reactions to reduce reaction times and energy consumption. researchgate.net |
| Use of Renewable Feedstocks | Explore bio-based starting materials where possible. |
| Catalysis | Use recyclable and highly selective catalysts instead of stoichiometric reagents. researchgate.net |
Integration of Advanced Spectroscopic and Imaging Techniques for Characterization
Thorough characterization is essential to confirm the structure and purity of this compound and to study its properties. Beyond standard techniques like NMR and mass spectrometry, advanced methods can provide deeper insights. Techniques such as 2D NMR (COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals, especially for more complex analogues.
Furthermore, many quinoline derivatives exhibit interesting photophysical properties, including fluorescence. nih.gov Research could explore the fluorescence properties of this compound. If fluorescent, it could be investigated as a molecular probe for bioimaging. acs.org The development of radiolabeled versions of the compound could also enable its use in advanced imaging techniques like Positron Emission Tomography (PET) for diagnostic purposes, a strategy that has been explored for other quinoline derivatives in imaging neurodegeneration and tumors. snmjournals.orgnih.gov
Synergistic Application of Computational and Experimental Methodologies for Rational Design
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for the rational design of new molecules with desired properties. researchgate.net For this compound, computational tools can be used to predict the physicochemical and biological properties of novel analogues before their synthesis.
Molecular docking studies can predict how analogues might bind to specific biological targets, such as enzymes or receptors. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent compounds. mdpi.com These in silico methods help to prioritize which derivatives to synthesize, saving significant time and resources. nih.govmdpi.com This synergistic loop—where computational predictions guide experimental work, and experimental results refine computational models—accelerates the discovery and optimization process.
Future research will likely involve creating a virtual library of derivatives of this compound, screening them computationally for promising properties, and then synthesizing and testing only the most promising candidates.
Q & A
Q. What are the optimal synthetic routes for 6-(Pentyloxy)quinolin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves introducing the pentyloxy group at the 6-position of the quinoline ring and the amine group at the 3-position. A common approach is:
Quinoline Functionalization : Start with quinoline derivatives (e.g., 6-hydroxyquinoline) and perform alkylation using pentyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
Nitro Reduction : If the amine group is introduced via nitration followed by reduction, use catalytic hydrogenation (Pd/C, H₂) or chemical reductants (NaBH₄ with NiCl₂) to convert the nitro group to an amine .
Key Factors :
- Temperature control (80–120°C for alkylation).
- Solvent choice (DMF enhances nucleophilic substitution efficiency).
- Catalyst selection (Pd/C for selective reduction).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to confirm the presence of the pentyloxy chain (δ ~3.8–4.2 ppm for OCH₂) and amine protons (δ ~5.5–6.0 ppm) .
- HPLC-MS : Assess purity (>95%) and verify molecular weight ([M+H]⁺ = 247.3 g/mol).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions in quinoline derivatives) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for this compound across different cell lines?
- Methodological Answer : Contradictions may arise due to assay variability or compound stability. Address these by:
Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations to ensure reproducibility .
Metabolic Stability Testing : Use LC-MS to monitor degradation in cell culture media.
Target Validation : Apply CRISPR/Cas9 knockout models to confirm specificity toward hypothesized targets (e.g., kinase enzymes).
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to model reaction pathways:
- Transition State Analysis : Calculate activation energies for substitution at the 3-position amine .
- Solvent Effects : Simulate solvation in DMF or THF using polarizable continuum models (PCM).
- Hammett Parameters : Correlate substituent effects (e.g., electron-donating pentyloxy group) with reaction rates .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Methodological Answer : Scaling issues include low yields and byproduct formation. Solutions:
- Flow Chemistry : Improve heat/mass transfer for exothermic alkylation steps .
- Catalyst Recycling : Immobilize Pd/C on mesoporous silica to reduce metal leaching .
- Byproduct Minimization : Optimize stoichiometry (e.g., 1.2:1 molar ratio of pentyl bromide to hydroxyquinoline).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
